molecular formula C9H8N2O2 B566698 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1248692-31-0

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B566698
CAS No.: 1248692-31-0
M. Wt: 176.175
InChI Key: MEJSFORMVIENMR-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family.

Mechanism of Action

Target of Action

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating bacterial cells . This suggests that the compound might interact with its targets by inhibiting their growth and replication.

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound might also have favorable ADME properties, but further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of imidazole with ketones to form imidazole derivatives, which are then reacted with pyridone to yield the target compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of a methyl group at the 3-position and a carboxylic acid group at the 6-position can enhance its solubility and interaction with biological targets, making it a more versatile compound in various applications .

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSFORMVIENMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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